

Thermal and mechanical properties of polycrystalline ZnSe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal and Mechanical Properties of Polycrystalline **Zinc Selenide** (ZnSe)

This technical guide provides a comprehensive overview of the critical thermal and mechanical properties of polycrystalline **zinc selenide** (ZnSe). Primarily produced via Chemical Vapor Deposition (CVD), this material is essential for a wide range of optical applications, particularly in the infrared spectrum, due to its broad transmission range (0.6 μ m to 21 μ m) and low absorption at key laser wavelengths like 10.6 μ m.[1] Understanding its thermal and mechanical characteristics is paramount for the design, performance, and reliability of optical components used in demanding environments.

Material Overview

Polycrystalline ZnSe is a yellow, brittle solid with a cubic (zincblende) crystal structure.[1][2] Its properties are highly dependent on the manufacturing process, with CVD being the most common method for producing high-purity, optically superior material.[3] The microcrystalline structure, particularly the grain size, plays a significant role in the material's mechanical strength and fracture behavior.[1] While it possesses many favorable optical properties, its relatively low hardness makes it susceptible to scratching, necessitating careful handling and often the use of protective coatings.[4][5]

Data Presentation: Thermal and Mechanical Properties

The following tables summarize the key quantitative thermal and mechanical properties of polycrystalline ZnSe, compiled from various sources. These values are typical for CVD-grown material at or near room temperature unless otherwise specified.

Table 1: Thermal Properties of Polycrystalline ZnSe

Property	Value -	Units	Conditions / Notes
Thermal Conductivity	17 - 18	W/(m·K)	At 298 K / Room Temperature.[1][6]
0.18	W/(cm·°C)	At 20°C.[2][5]	
Coefficient of Linear Thermal Expansion	7.1×10^{-6}	/°C	At 273 K.[1]
7.57 x 10 ⁻⁶	/°C	At 20°C.[2][5]	
Specific Heat Capacity	339	J/(kg·K)	At 298 K.[1]
0.356	J/(g·°C)	At 20°C.[2][5]	
Melting Point	1525	°C	Dissociates around 700°C.[1]
Maximum Use Temperature	250	°C	In normal atmosphere to avoid oxidation.[1]

Table 2: Mechanical Properties of Polycrystalline ZnSe

Property	Value	Units	Conditions / Notes
Young's Modulus (E)	67.2	GPa	[1][2]
74.3 ± 0.1	GPa	[7]	
Rupture Modulus	55.1	МРа	Also referred to as Flexural Strength or Apparent Elastic Limit. [1][2]
57.8 ± 6.5	МРа	Equibiaxial Fracture Strength.[7]	
Knoop Hardness	105 - 120	kg/mm ²	[2]
120	kg/mm ²	With 50g or 500g indenter.[1][8]	
Vickers Hardness	0.97 ± 0.02	GPa	[7]
Fracture Toughness (KIC)	0.33 - 0.9	MPa·m1/2	Value depends on crack size; lower values represent small flaws within grains.[9]
Poisson's Ratio	0.28	-	[1][2]
0.31	-	[7]	
Density	5.27	g/cm³	[1][2][5]
Grain Size	< 100	μт	Typical for CVD material.[2]
43 ± 9	μm	[7]	

Experimental Protocols

The determination of the properties listed above requires standardized experimental procedures. The following sections detail the typical methodologies based on established ASTM International standards for ceramics and other solid materials.

Thermal Property Measurement

Caption: Workflow for measuring key thermal properties of ZnSe.

3.1.1 Thermal Conductivity (via Laser Flash Method - ASTM E1461)

The laser flash method is a widely used technique to determine the thermal diffusivity of a material, from which thermal conductivity can be calculated.

- Specimen Preparation: A small, thin disk-shaped specimen with flat and parallel faces is prepared. The surfaces are typically coated with a thin layer of graphite to ensure they are opaque and absorb/emit energy uniformly.
- Apparatus: A laser flash apparatus is used, consisting of a high-intensity, short-duration laser pulse source, a furnace to control the specimen temperature, and an infrared (IR) detector.
- Procedure: The specimen is held in a furnace at a desired temperature. The front face of the specimen is irradiated with a single, uniform laser pulse. The IR detector continuously monitors the temperature of the rear face.
- Data Analysis: The time it takes for the rear face to reach a certain percentage (typically 50%) of its maximum temperature rise is measured.
- Calculation: The thermal diffusivity (α) is calculated from the specimen thickness and the
 measured time. Thermal conductivity (k) is then determined using the equation: k = α · ρ ·
 Cp, where ρ is the density and Cp is the specific heat capacity.
- 3.1.2 Coefficient of Linear Thermal Expansion (Push-Rod Dilatometer ASTM E228)

This method measures the change in length of a material as a function of temperature.

- Specimen Preparation: A specimen of a rigid solid is machined into a defined shape, typically
 a cylinder or a rectangular bar with flat ends.[10]
- Apparatus: A push-rod dilatometer consists of a specimen holder, a furnace for controlled heating, a push-rod that makes contact with the specimen, and a displacement sensor (e.g., LVDT) to measure the rod's movement.

- Procedure: The specimen is placed in the holder, and the push-rod is brought into contact with it. The assembly is heated at a controlled rate. As the specimen expands, it moves the push-rod, and the displacement is recorded as a function of temperature.[10]
- Calculation: The coefficient of linear thermal expansion (CTE) is calculated from the slope of the length-change versus temperature curve.[10]
- 3.1.3 Specific Heat Capacity (Differential Scanning Calorimetry ASTM E1269)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

- Specimen Preparation: A small, representative quantity (typically 10-20 mg) of the material is weighed and sealed in a DSC pan (e.g., aluminum).[11]
- Apparatus: A Differential Scanning Calorimeter (DSC) contains two positions in its furnace:
 one for the sample pan and one for an empty reference pan.
- Procedure: The measurement involves three steps: (a) a baseline run with two empty pans,
 (b) a run with a known calibration standard (typically sapphire), and (c) a run with the ZnSe specimen.[11] In each run, the furnace temperature is increased at a constant rate (e.g., 10-20 °C/min).[7][11]
- Data Analysis: The instrument records the difference in heat flow between the sample and reference pans.
- Calculation: By comparing the heat flow data from the ZnSe specimen to that of the sapphire standard and correcting with the baseline, the specific heat capacity (Cp) as a function of temperature is determined.[7][12]

Mechanical Property Measurement

Caption: Workflow for measuring key mechanical properties of ZnSe.

3.2.1 Young's Modulus (Impulse Excitation of Vibration - ASTM C1259)

This dynamic, non-destructive method determines elastic properties by measuring the resonant frequencies of a specimen.

Foundational & Exploratory

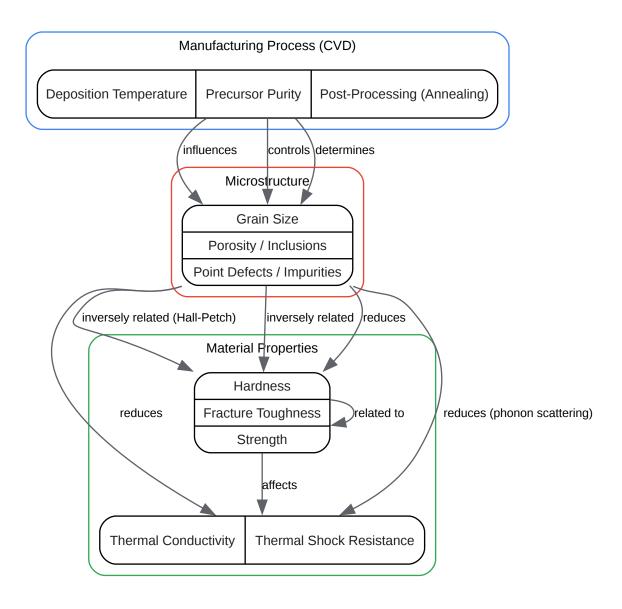
- Specimen Preparation: A specimen is prepared with a simple, regular geometry, such as a rectangular bar or cylindrical rod, with precise dimensional measurements.[13]
- Apparatus: The setup includes an impulse tool to lightly strike the specimen, a transducer (e.g., microphone or accelerometer) to detect the resulting vibrations, and a frequency analyzer.
- Procedure: The specimen is supported at its nodal points to allow for free vibration. It is then gently struck by the impulse tool. The transducer captures the transient mechanical vibrations and converts them into an electrical signal.[13]
- Data Analysis: The signal is processed by the analyzer to identify the fundamental resonant frequency.
- Calculation: Dynamic Young's Modulus is calculated using equations that relate the resonant frequency to the specimen's dimensions, mass, and Poisson's ratio.[13][14]

3.2.2 Microhardness (Knoop/Vickers - ASTM E384)

This test measures the resistance of a material to localized plastic deformation.

- Specimen Preparation: The surface of the ZnSe specimen must be highly polished to a scratch-free, mirror-like finish to ensure a well-defined indentation.
- Apparatus: A microhardness tester equipped with a diamond indenter (either a pyramid-shaped Vickers or a rhombic-based Knoop indenter) and a microscope for measurement.[15]
- Procedure: The indenter is pressed into the specimen's surface with a specific test force (e.g., 100 gf to 1000 gf) for a set duration (typically 10-15 seconds).
- Data Analysis: After the force is removed, the resulting indentation is viewed through the microscope. For a Vickers test, the lengths of the two diagonals are measured; for a Knoop test, the length of the long diagonal is measured.[15]
- Calculation: The hardness value (HV for Vickers, HK for Knoop) is calculated based on the applied force and the measured area or projected area of the indentation.[15][16]

3.2.3 Fracture Toughness (Single-Edge Precracked Beam - ASTM C1421)


Fracture toughness (KIC) quantifies a material's resistance to crack propagation. ASTM C1421 outlines several methods; the Single-Edge Precracked Beam (SEPB) method is common.[2][6]

- Specimen Preparation: A rectangular beam specimen is machined. A sharp, well-defined precrack is introduced on one edge, often by bridge compression, where a Vickers indentation is placed and then loaded to "pop-in" a crack.[17]
- Apparatus: A universal testing machine capable of applying a controlled load, typically configured for three- or four-point bending.
- Procedure: The precracked specimen is placed in the bending fixture and loaded at a constant rate until catastrophic fracture occurs. The maximum load at fracture is recorded.[1]
- Data Analysis: After fracture, the pre-crack dimensions are carefully measured from the fracture surface.
- Calculation: KIC is calculated using the fracture load, specimen geometry, and pre-crack dimensions with standard stress intensity factor equations.[1]

Logical Relationships and Influencing Factors

The properties of polycrystalline ZnSe are not intrinsic constants but are influenced by a combination of factors, primarily the manufacturing process and the resulting microstructure.

Click to download full resolution via product page

Caption: Factors influencing the properties of polycrystalline ZnSe.

As shown in the diagram, the CVD process parameters directly control the resulting microstructure.

Grain Size: This is a critical microstructural feature. In many ceramics, smaller grain sizes
lead to higher strength and fracture toughness (a Hall-Petch relationship). However, for
ZnSe, the fracture behavior can be complex. Failure can initiate from flaws within large
grains, making the single-crystal fracture properties relevant.[7] The presence of large grains
can act as inherent flaws, limiting the overall strength.[7]

- Purity and Defects: The purity of the precursor gases (Zinc vapor and H₂Se) and the
 deposition conditions determine the level of impurities and point defects.[1] These defects,
 along with porosity and inclusions, act as scattering centers for phonons, which can
 significantly reduce thermal conductivity.[11] They can also act as stress concentration sites,
 negatively impacting mechanical strength.
- Thermal Shock Resistance: This is not a direct property but a performance metric derived from other properties. It is generally proportional to the thermal conductivity and fracture strength, and inversely proportional to the Young's modulus and coefficient of thermal expansion. Therefore, any microstructural changes that improve conductivity and strength will enhance thermal shock resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. matestlabs.com [matestlabs.com]
- 2. infinitalab.com [infinitalab.com]
- 3. matestlabs.com [matestlabs.com]
- 4. ASTM D1269 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry - Savant Labs [savantlab.com]
- 5. researchgate.net [researchgate.net]
- 6. infinitalab.com [infinitalab.com]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. store.astm.org [store.astm.org]
- 9. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 10. infinitalab.com [infinitalab.com]
- 11. infinitalab.com [infinitalab.com]

- 12. infinitalab.com [infinitalab.com]
- 13. infinitalab.com [infinitalab.com]
- 14. matestlabs.com [matestlabs.com]
- 15. Knoop & Vickers Hardness of Materials ASTM E384 | Lucideon [lucideon.com]
- 16. store.astm.org [store.astm.org]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- To cite this document: BenchChem. [Thermal and mechanical properties of polycrystalline ZnSe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073198#thermal-and-mechanical-properties-of-polycrystalline-znse]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com